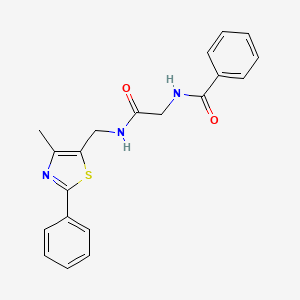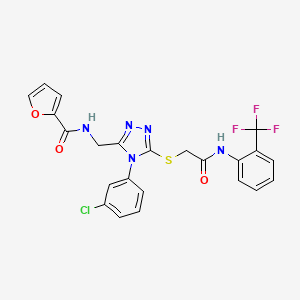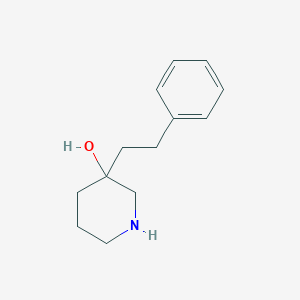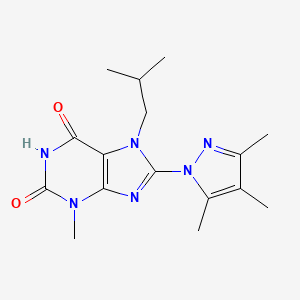
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various quinoline derivatives and their biological activities, which can provide insights into the chemical class to which the compound belongs. Quinoline derivatives are known for their diverse pharmacological properties, including antiproliferative, anti-inflammatory, and apoptosis-inducing activities .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves multi-step chemical reactions, starting from basic building blocks to more complex structures. For instance, paper describes the synthesis of amide derivatives of pyrazole-3-carboxylic acid with antiproliferative activities. Similarly, paper details the synthesis of benzamide derivatives and their subsequent reaction with nickel to form nickel complexes. These methods often involve the formation of amide bonds and the use of catalysts to facilitate the reactions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a fused ring system combining a benzene ring with a pyridine ring. This structure is often modified with various substituents that can influence the compound's biological activity. For example, paper describes a molecule with a pyrazole ring linked to a quinoxaline system, indicating the complexity and variability of these structures.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, including those that lead to the formation of amide bonds, as seen in the synthesis sections of papers and . The reactivity of these compounds can be influenced by the substituents on the quinoline ring, which can affect the electron density and steric hindrance around the reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups, like amides, can affect these properties. For instance, the introduction of a pyridinyl group in the amide part of a compound significantly increased its cytotoxic activity against cancer cell lines . The nickel complexes described in paper exhibited catalytic activities in ethylene oligomerization, demonstrating the potential industrial applications of these compounds.
Applications De Recherche Scientifique
Inhibition of IGF-IR and Potential Cancer Therapies
One significant application of quinolinyl-derived compounds, closely related to N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, is in the inhibition of the insulin-like growth factor-I receptor (IGF-IR). This has implications in cancer therapy. A study highlighted the synthesis of such compounds, emphasizing their potential in inhibiting proliferation and inducing DNA fragmentation in human tumor cell lines, with a pharmacokinetic profile suitable for oral dosing. This research indicates promising antitumor activity in specific models, suggesting a potential role in cancer treatment (Mulvihill et al., 2008).
Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors
Another application is in the development of transforming growth factor-beta type 1 receptor kinase inhibitors. Compounds structurally related to the chemical have been synthesized and evaluated for their ALK5 inhibitory activity in cell-based luciferase reporter assays. This research points towards potential uses in medical applications, especially targeting specific cellular pathways involved in various diseases (Dewang & Kim, 2010).
Antioxidant Agents and Alzheimer’s Disease Therapy
In the context of Alzheimer's disease therapy, certain imidazo pyranotacrines, closely related to the compound , have been studied. These compounds exhibit properties such as non-hepatotoxicity, selective inhibition of acetylcholinesterase, and strong antioxidant capabilities. This suggests their potential use in the treatment of Alzheimer’s disease, addressing aspects like oxidative stress and enzyme inhibition relevant to the disease's pathology (Boulebd et al., 2016).
Corrosion Inhibition in Metals
These compounds also find applications in material science, specifically in the protection of metals against corrosion. Research has shown that carboxamide ligands derived from quinoline exhibit inhibitive performance in acidic solutions for mild steel. This suggests their potential use as corrosion inhibitors in industrial applications, benefiting sectors where metal preservation is crucial (Erami et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
Further extending its application in cancer research, certain novel amide derivatives of pyrazole-3-carboxylic acid, structurally related to the compound , have shown promising antiproliferative activities against various human cancer cell lines. This indicates their potential in the development of new therapies targeting cancer cell proliferation and inducing apoptotic cell death (Pirol et al., 2014).
Propriétés
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(24(11-15-30-16-12-24)19-6-2-1-3-7-19)26-20-8-4-5-18-9-10-21(27-22(18)20)28-14-13-25-17-28/h1-10,13-14,17H,11-12,15-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAGKSFCREKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=C(C=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)


![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)


![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)
![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)
![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)